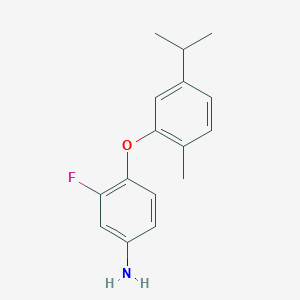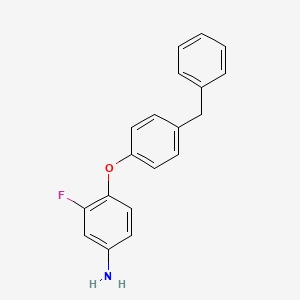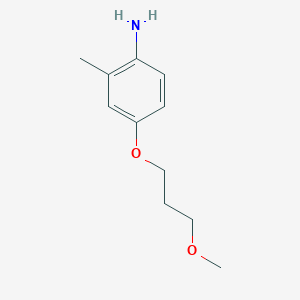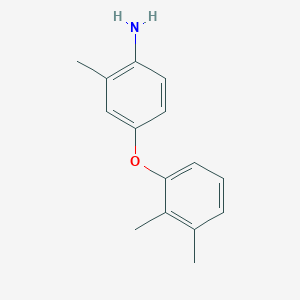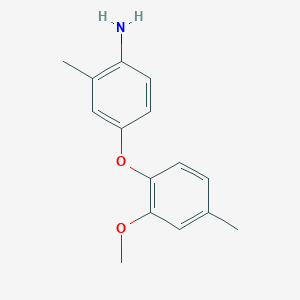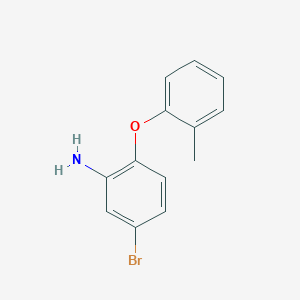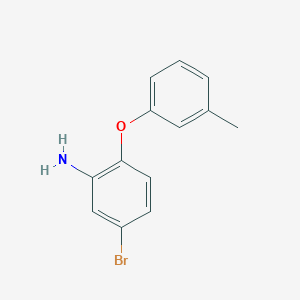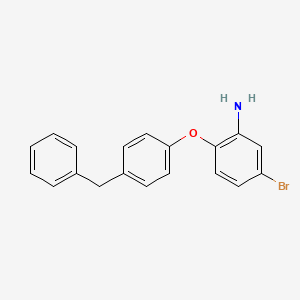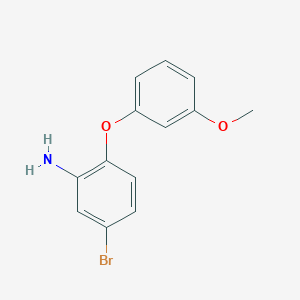
5-Bromo-2-(3-methoxyphenoxy)aniline
Übersicht
Beschreibung
5-Bromo-2-(3-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC(=C1)OC2=C(C=C(C=C2)Br)N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, anilines in general are known to undergo a variety of reactions. These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts, reactions with halogens, and reactions with nitrous acid .Wissenschaftliche Forschungsanwendungen
Spectral, Structural, and Optical Properties
A study conducted by Leela, Banu, Dhiviya, and Poomalai (2019) synthesized an azobenzene-based ligand related to 5-Bromo-2-(3-methoxyphenoxy)aniline with ZnCl2 and FeCl3 to investigate its spectral, structural, and optical properties. The research focused on the synthesis process, identification of functional groups through Fourier transform infrared (FT-IR) spectrum, and the observation of intra-molecular hydrogen bonding. Optical studies were conducted using UV-Vis absorption spectrum, and the compound showed potential in applications requiring structural, magnetic, and second-order nonlinear optical properties. Read more.
Antibacterial Activity
Xu et al. (2003) isolated bromophenols, closely related to this compound, from the marine alga Rhodomela confervoides, demonstrating moderate antibacterial activity. This study highlights the potential use of such compounds in the development of new antibacterial agents. Read more.
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds incorporating a derivative similar to this compound. These compounds exhibited high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Read more.
Synthesis and Carbonic Anhydrase Inhibitory Properties
Balaydın, Şentürk, Göksu, and Menzek (2012) explored the synthesis and carbonic anhydrase inhibitory properties of novel bromophenols and derivatives, including natural products like vidalol B, which share a structural motif with this compound. These compounds showed effective inhibitory activity, suggesting their potential in treating conditions such as glaucoma, epilepsy, and osteoporosis. Read more.
Antioxidant Activity
Li, Xiao‐Ming Li, Gloer, and Wang (2011) isolated bromophenols from Rhodomela confervoides, including compounds structurally related to this compound, demonstrating potent antioxidant activities. This suggests the utility of these compounds in preventing oxidative stress and related diseases. Read more.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRWOYASKOHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279927 | |
| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946786-74-9 | |
| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946786-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)
